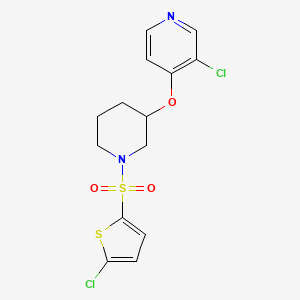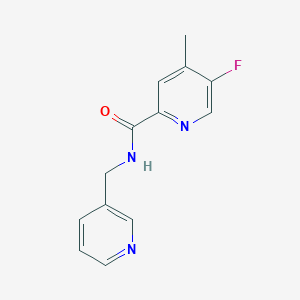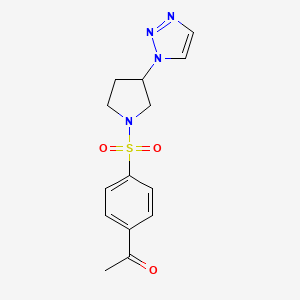
1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a derivative of 1H-1,2,3-triazole . It is a white amorphous solid . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of this compound involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is (S)-(-) ethyl lactate . This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular formula of the compound is C16H13N3O . The average mass is 263.294 Da and the monoisotopic mass is 263.105865 Da .Chemical Reactions Analysis
The compounds synthesized are thermally stable . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The compound is a white amorphous solid . The average mass is 263.294 Da and the monoisotopic mass is 263.105865 Da .Aplicaciones Científicas De Investigación
Anticancer Agent Development
The triazole ring is a common motif in medicinal chemistry, often associated with anticancer properties. Compounds with a 1,2,4-triazole structure have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The presence of the 1H-1,2,3-triazolyl group in the compound could interact with cancer cell enzymes or receptors, potentially inhibiting growth or inducing apoptosis in cancer cells.
Catalysis in Organic Synthesis
Triazole derivatives have been used as ligands in catalytic processes, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction . The compound’s triazolyl group could act as a coordinating entity, enhancing the reaction rate or selectivity in the synthesis of various organic molecules.
Antibacterial and Antifungal Applications
Several 1,2,3-triazoles have demonstrated effectiveness as antibacterial and antifungal agents . The compound’s ability to form hydrogen bonds and interact with bacterial or fungal enzymes could lead to the development of new treatments for infections.
Anti-inflammatory Drug Design
The triazole core is known to possess anti-inflammatory properties. By modulating the activity of inflammatory mediators, the compound could be a candidate for the design of new anti-inflammatory drugs .
Agrochemicals
1,4-Disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals . The compound could be explored for its potential use in protecting crops from pests or diseases, or as a growth regulator.
Photostabilizers and Anticorrosives
The structural features of triazoles make them suitable for applications as photostabilizers and anticorrosives . The compound could be incorporated into materials to prevent degradation from UV light or corrosion, extending the lifespan of various products.
Mecanismo De Acción
The compound has shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Propiedades
IUPAC Name |
1-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)17-8-6-13(10-17)18-9-7-15-16-18/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXYMVBSKCHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

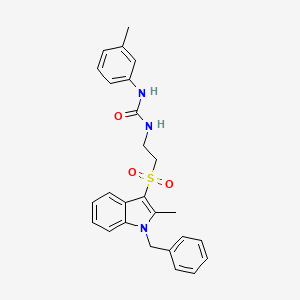
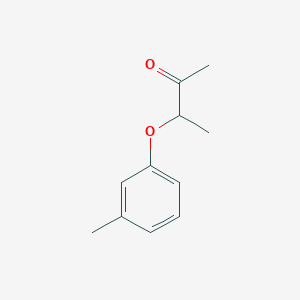
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)
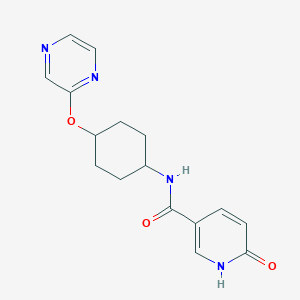
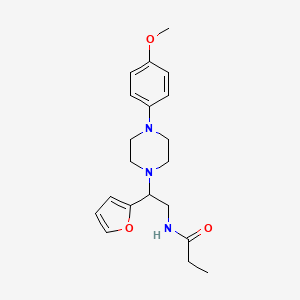
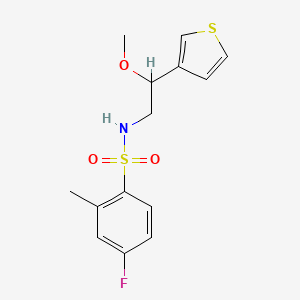
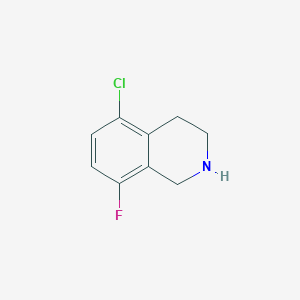
![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
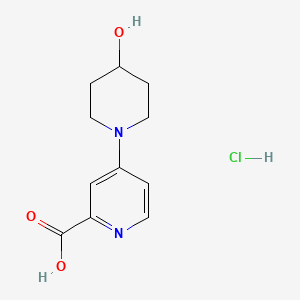
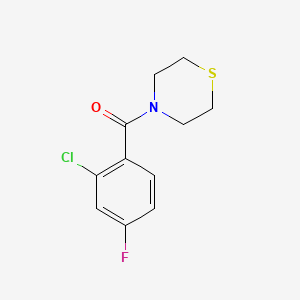
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
